3-Pyridinemethanol

Catalog No.
S001427
CAS No.
100-55-0
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinemethanol

CAS Number

100-55-0

Product Name

3-Pyridinemethanol

IUPAC Name

pyridin-3-ylmethanol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2

InChI Key

MVQVNTPHUGQQHK-UHFFFAOYSA-N

SMILES

Array

solubility

9.16 M

Synonyms

3 Hydroxymethylpyridine, 3-Hydroxymethylpyridine, Alcohol, Nicotinic, Alcohol, Nicotinyl, beta Pyridylcarbinol, beta-Pyridylcarbinol, Hydrofluoride, Nicomethanol, Nicomethanol Hydrofluoride, Nicotinic Alcohol, Nicotinyl Alcohol, Nicotinyltartrate, Pyridine 3 Methanol, Pyridine-3-Methanol, Pyridylcarbinol, Radecol, Roniacol, Ronicol, Ronicol Retard

Canonical SMILES

C1=CC(=CN=C1)CO

The exact mass of the compound 3-Pyridinemethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758214. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of aromatic primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Tonic. However, this does not mean our product can be used or applied in the same or a similar way.

3-Pyridinemethanol (CAS: 100-55-0) is a highly versatile aromatic primary alcohol characterized by a pyridine ring with a hydroxymethyl group at the meta position. In industrial and pharmaceutical procurement, it is primarily valued as the obligate precursor for the synthesis of Vitamin B3 (nicotinic acid) and downstream nicotinamide adenine dinucleotide (NAD+) derivatives [1]. Beyond its role in pharmaceutical synthesis, the specific spatial arrangement of its nitrogen and oxygen atoms prevents the formation of stable intramolecular chelates, making it a highly effective bridging ligand for the construction of extended coordination polymers and bimetallic catalytic networks [2]. Its baseline value lies in this dual utility: a rigid, non-chelating structural linker in materials science and a strictly non-substitutable prodrug/precursor in biological applications.

Substituting 3-pyridinemethanol with its ortho- or para-isomers (2-pyridinemethanol or 4-pyridinemethanol) fundamentally alters both process chemistry and application outcomes. The meta-position of the hydroxymethyl group yields a specific conjugate acid pKa of ~5.2, significantly lower than the ~5.7 pKa of the 4-isomer, which shifts the optimal pH for aqueous extraction and salt formulation [1]. In coordination chemistry, 2-pyridinemethanol forms highly stable 5-membered N,O-chelates that terminate network propagation, whereas 3-pyridinemethanol's geometry forces it to act as a bridging ligand, enabling the synthesis of bimetallic species [2]. Furthermore, generic substitution in oxidation pathways leads to entirely different pharmacological products; oxidizing the 4-isomer yields isonicotinic acid, a precursor for anti-tuberculosis drugs, rather than the targeted Vitamin B3 derivatives.

Steric and Electronic Deactivation in Iron-Catalyzed Cross-Coupling

In the iron-catalyzed one-pot synthesis of 2,3-diarylquinazolinones from 2-nitrobenzamides, the position of the hydroxymethyl group dramatically impacts coupling efficiency. 3-Pyridinemethanol exhibits a significantly depressed reaction yield compared to its ortho-substituted analog under identical conditions [1].

Evidence DimensionReaction yield in Fe-catalyzed coupling with 2-nitrobenzamides
Target Compound Data30% yield
Comparator Or Baseline2-Pyridinemethanol (80% yield)
Quantified Difference50% absolute reduction in yield (2.6-fold decrease)
Conditions160 °C, 24 h, dppf ligand, chlorobenzene solvent

Procurement for scale-up of 3-substituted quinazolinones must account for this inherent deactivation, often necessitating alternative synthetic routes or protecting group strategies not required for the 2-isomer.

Bridging vs. Chelation in Coordination Chemistry

The structural geometry of pyridinemethanols dictates their behavior in transition metal chemistry. 2-Pyridinemethanol readily forms highly stable N,O-chelates, which leads to ligand abstraction and the formation of monometallic species. In contrast, the spatial separation of the nitrogen and oxygen in 3-pyridinemethanol prevents stable chelation, forcing it to act as a bridging or monodentate ligand, which is essential for synthesizing bimetallic complexes[1].

Evidence DimensionCoordination mode and complex topology
Target Compound DataActs as a bridging/monodentate ligand (enables bimetallic/polymeric networks)
Comparator Or Baseline2-Pyridinemethanol (Forms stable N,O-chelates, yielding monometallic complexes)
Quantified DifferencePolymeric/bimetallic bridging vs. dead-end monometallic chelation
ConditionsSynthesis of Ir-Al/Rh-Al bimetallics or extended coordination networks

For materials scientists designing metal-organic frameworks or bimetallic catalysts, 3-pyridinemethanol is an obligate selection to ensure network propagation rather than dead-end chelation.

Nitrogen Basicity and Aqueous Handling Profiles

The inductive and resonance effects of the hydroxymethyl group vary significantly by position, directly impacting the basicity of the pyridine nitrogen. 3-Pyridinemethanol exhibits a lower pKa than its para-substituted counterpart, 4-pyridinemethanol, because the electron-donating effects of the hydroxymethyl group are less pronounced at the meta position [1].

Evidence DimensionpKa of the conjugate acid (NH)
Target Compound DatapKa ~ 5.2
Comparator Or Baseline4-Pyridinemethanol (pKa ~ 5.7)
Quantified Difference0.5 pKa unit difference (4-isomer is more basic)
ConditionsAqueous solution, standard conditions

This 0.5 pKa unit difference alters the optimal pH for aqueous extraction, salt formation, and buffer selection during downstream pharmaceutical processing.

Precursor Suitability for Nicotinic Acid (Vitamin B3) Synthesis

3-Pyridinemethanol is the obligate starting material for the synthesis of Vitamin B3 (nicotinic acid). Under optimized photocatalytic conditions using modified graphitic carbon nitride, it can be oxidized to nicotinic acid with high efficiency. Substituting with 4-pyridinemethanol yields isonicotinic acid, which serves entirely different biological targets rather than the NAD+ pathway [1].

Evidence DimensionPrimary oxidation product and yield
Target Compound DataNicotinic acid (complete conversion under optimized photocatalysis)
Comparator Or Baseline4-Pyridinemethanol (Yields isonicotinic acid)
Quantified DifferenceDivergent pharmacological end-products (Vitamin B3 vs. anti-TB precursor)
ConditionsPhotocatalytic oxidation (e.g., GCN-T-N catalyst, visible LED radiation)

Substitution is biologically impossible for pharmaceutical procurement targeting the NAD+ pathway, making 3-pyridinemethanol strictly non-interchangeable with its isomers.

Synthesis of Vitamin B3 and NAD+ Pathway Precursors

Due to its specific meta-substitution, 3-pyridinemethanol is the required starting material for photocatalytic or chemical oxidation to nicotinic acid (Vitamin B3) [1]. It is the correct choice for pharmaceutical procurement targeting NAD+ biological pathways, where isomers like 4-pyridinemethanol would yield off-target isonicotinic acid derivatives.

Construction of Bimetallic Catalysts and Coordination Polymers

The spatial separation of the N and O atoms prevents the dead-end chelation observed with 2-pyridinemethanol, allowing 3-pyridinemethanol to serve as a robust bridging ligand[2]. This makes it the preferred building block for materials scientists synthesizing Rh-Al or Ir-Al bimetallic complexes and extended metal-organic frameworks.

pH-Optimized Aqueous Extraction and Salt Formulation

With a conjugate acid pKa of ~5.2, 3-pyridinemethanol offers a distinct basicity profile compared to the more basic 4-isomer (pKa ~5.7) [3]. This quantitative difference is critical for process chemists designing pH-dependent liquid-liquid extractions or selecting counterions for stable pharmaceutical salt formulations.

Physical Description

Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

109.052763847 Da

Monoisotopic Mass

109.052763847 Da

Boiling Point

266.0 °C

Heavy Atom Count

8

LogP

-0.02 (LogP)

Melting Point

-6.5 °C

UNII

9TF312056Y

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AC - Nicotinic acid and derivatives
C04AC02 - Nicotinyl alcohol (pyridylcarbinol)
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AD - Nicotinic acid and derivatives
C10AD05 - Nicotinyl alcohol (pyridylcarbinol)

Vapor Pressure

0.02 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

100-55-0

Wikipedia

Nicotinyl_alcohol

Use Classification

Cosmetics -> Tonic

General Manufacturing Information

3-Pyridinemethanol: ACTIVE

Dates

Last modified: 09-13-2023

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